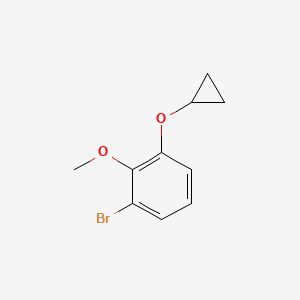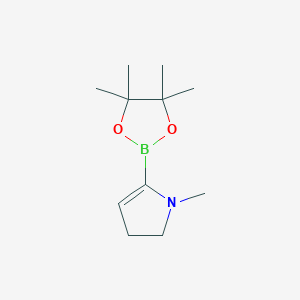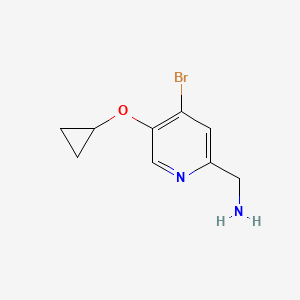![molecular formula C9H9NO5 B14837276 [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a pyridine derivative with a hydroxyl group at the 6th position, a methoxycarbonyl group at the 4th position, and an acetic acid moiety attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Functional Group Introduction: The hydroxyl group is introduced at the 6th position through selective hydroxylation reactions.
Methoxycarbonylation: The methoxycarbonyl group is introduced at the 4th position using esterification reactions.
Acetic Acid Attachment: The acetic acid moiety is attached to the 2nd position through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.
Aplicaciones Científicas De Investigación
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl]-acetic acid: This compound has similar structural features but differs in the position and type of substituents.
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has a boronic acid group instead of an acetic acid moiety.
Uniqueness
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxycarbonyl, and acetic acid groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-(4-methoxycarbonyl-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)5-2-6(4-8(12)13)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
XOKKRUOXFXLGGZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)NC(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















